molecular formula C15H18O6 B2661288 2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate CAS No. 109478-36-6

2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate

Cat. No. B2661288
M. Wt: 294.303
InChI Key: KENUNSLRJHUUTJ-UHFFFAOYSA-N
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Description

The compound “2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate” is an ester due to the presence of acetyloxy groups. Esters are commonly known for their sweet smell and are used in a variety of applications from plastics to perfumes .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an alcohol with an acetyl chloride in the presence of a base. This is a common method for forming esters .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple acetyloxy groups. These groups are polar, which could lead to interesting intermolecular interactions .


Chemical Reactions Analysis

As an ester, this compound would likely undergo hydrolysis in the presence of a strong acid or base to form an alcohol and a carboxylic acid .

Future Directions

The future directions for this compound could be numerous depending on its properties. It could potentially be used in a variety of applications from pharmaceuticals to materials science .

properties

IUPAC Name

[2-acetyloxy-3-(acetyloxymethyl)-5-methylphenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-9-5-13(7-19-10(2)16)15(21-12(4)18)14(6-9)8-20-11(3)17/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENUNSLRJHUUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)COC(=O)C)OC(=O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate

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